molecular formula C24H21NO6S B11145005 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11145005
M. Wt: 451.5 g/mol
InChI Key: JUHOVBSIOJWTCB-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a complex organic compound that belongs to the class of benzo[c]chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, leading to the modulation of signaling pathways and cellular processes. For example, it may inhibit pro-inflammatory cytokine production or promote anti-inflammatory cytokine production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H21NO6S

Molecular Weight

451.5 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C24H21NO6S/c1-15-7-9-17(10-8-15)32(28,29)25-14-13-22(26)30-21-12-11-19-18-5-3-4-6-20(18)24(27)31-23(19)16(21)2/h3-12,25H,13-14H2,1-2H3

InChI Key

JUHOVBSIOJWTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

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